N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide
Description
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide is a complex organic compound that features a pyrazole ring, a thiazepane ring, and a carboxamide group
Properties
IUPAC Name |
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4S/c1-4-12-11(13(22-3)17(2)16-12)10-15-14(19)18-6-5-8-23(20,21)9-7-18/h4-10H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBYEAIRWHRFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1CNC(=O)N2CCCS(=O)(=O)CC2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Thiazepane Ring: The thiazepane ring is formed by the cyclization of a suitable precursor, such as a thioamide, with an appropriate dihalide.
Coupling of the Pyrazole and Thiazepane Rings: The two rings are coupled through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a halogenated thiazepane compound.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biology: It may be used in biological studies to understand its interaction with various biomolecules and its effects on biological systems.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Industry: It can be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide: can be compared with other pyrazole or thiazepane derivatives.
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents or additional functional groups.
Thiazepane Derivatives: Compounds with thiazepane rings but varying substituents or additional functional groups.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities or material properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
